

Quantum Chemical Calculations for 2-Anilinoethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Anilinoethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of **2-Anilinoethanol** (also known as N-phenylethanolamine). While a dedicated, peer-reviewed computational study for this specific molecule is not readily available in current literature, this document outlines the established theoretical methodologies and presents available experimental data for comparison. The guide serves as a framework for researchers looking to perform their own computational analysis or to interpret experimental findings with theoretical support.

Introduction to 2-Anilinoethanol

2-Anilinoethanol is an organic compound featuring both a secondary amine and a primary alcohol functional group.^[1] Its structure, consisting of an aniline moiety linked to an ethanol backbone, makes it a versatile intermediate in the synthesis of pharmaceuticals and dyes.^{[1][2]} Understanding its three-dimensional structure, electronic properties, and spectroscopic signatures is crucial for its application in drug design and materials science. Quantum chemical calculations offer a powerful, non-experimental approach to investigate these properties at the atomic level.

Computational Methodology: A Practical Protocol

Density Functional Theory (DFT) is the most common and effective method for quantum chemical calculations of medium-sized organic molecules like **2-Anilinoethanol**, offering a

good balance between accuracy and computational cost. A typical and robust protocol for such a study is detailed below.

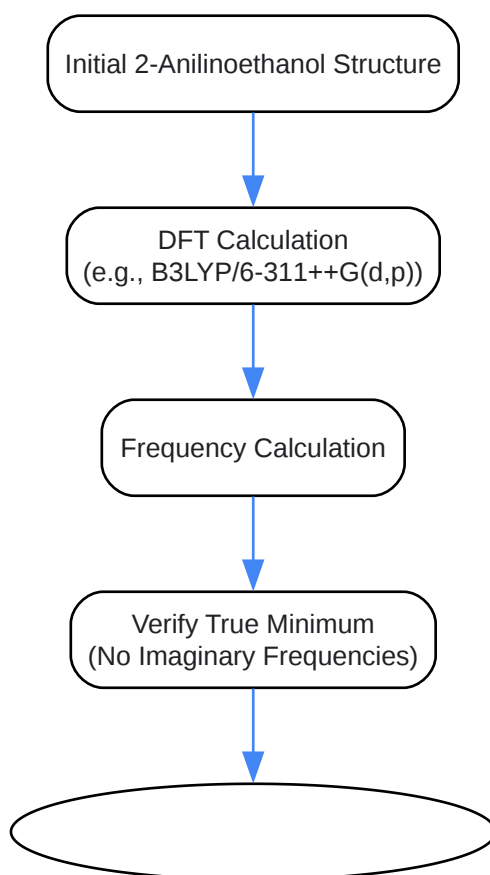
Geometry Optimization

The first step in any quantum chemical analysis is to find the most stable 3D conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

- **Software:** Gaussian 09 or 16, ORCA, or similar quantum chemistry software packages.
- **Method:** Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice.[\[3\]](#)[\[4\]](#)
- **Basis Set:** The 6-311++G(d,p) basis set is recommended. This set is extensive and includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[\[3\]](#)[\[5\]](#)
- **Solvation Model:** To simulate a solution environment (e.g., in ethanol or water), a continuum solvation model like the Polarizable Continuum Model (PCM) should be employed.
- **Output:** The calculation yields the optimized Cartesian coordinates of each atom, from which bond lengths, bond angles, and dihedral angles can be determined.

A logical workflow for this process is illustrated below.



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Computational workflow for geometry optimization.

Vibrational Frequency Analysis

Calculating the vibrational frequencies serves two purposes: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and it allows for the prediction of the molecule's infrared (IR) and Raman spectra.[3]

Protocol:

- Input: Use the optimized geometry from the previous step.
- Method: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
- Scaling: Calculated harmonic frequencies are often systematically higher than experimental values. It is standard practice to scale them by an empirical factor (typically ~0.96 for B3LYP)

to improve agreement with experimental data.[3]

- Output: A list of vibrational modes and their corresponding frequencies (in cm^{-1}) and IR intensities.

Electronic Properties: HOMO-LUMO Analysis

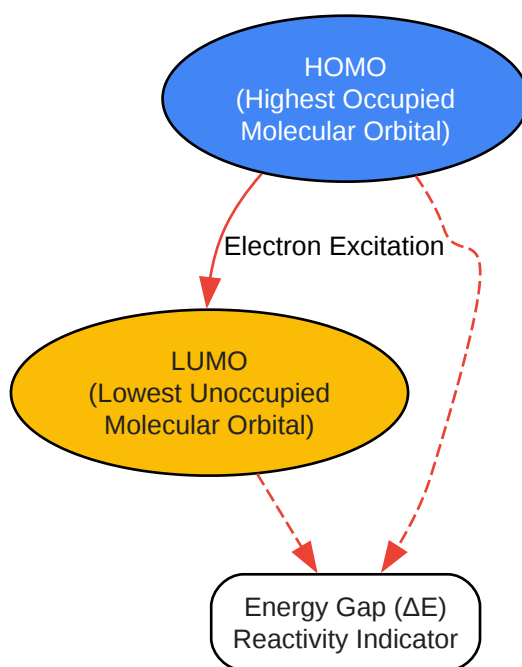
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energies and spatial distribution are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity.[6]

Protocol:

- Input: Use the optimized geometry.
- Method: The HOMO and LUMO energies are standard outputs of the DFT calculation.
- Analysis:
 - HOMO: Represents the ability to donate an electron (nucleophilicity).
 - LUMO: Represents the ability to accept an electron (electrophilicity).
 - HOMO-LUMO Gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$): A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[6]

Global reactivity descriptors can be calculated from these energies:

- Ionization Potential (I) $\approx -E_{\text{HOMO}}$
- Electron Affinity (A) $\approx -E_{\text{LUMO}}$
- Electronegativity (χ) $= (I + A) / 2$
- Chemical Hardness (η) $= (I - A) / 2$
- Chemical Softness (S) $= 1 / (2\eta)$



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Relationship between HOMO, LUMO, and the energy gap.

Spectroscopic Predictions

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors for each nucleus. These can then be converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS).

Protocol:

- Input: The optimized molecular geometry.
- Method: GIAO-DFT at a level like B3LYP/6-311++G(d,p).
- Calculation: Calculate the absolute shielding values (σ) for ^1H and ^{13}C .
- Conversion: $\delta_{\text{calc}} = \sigma_{\text{TMS}} - \sigma_{\text{sample}}$, where σ_{TMS} is the calculated shielding of TMS at the same level of theory.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis).^[7]

Protocol:

- Input: The optimized ground-state geometry.
- Method: TD-DFT, often using a functional like CAM-B3LYP which is known to perform well for charge-transfer excitations, with a suitable basis set (e.g., 6-311++G(d,p)).^[8]
- Solvent: Include the PCM to model solvent effects, as UV-Vis spectra are highly solvent-dependent.
- Output: The calculation provides the excitation energies (which correspond to absorption wavelengths, λ_{max}) and the oscillator strengths (which are related to the intensity of the absorption).

Data Presentation: Experimental and Comparative Data

As no dedicated computational study for **2-Anilinoethanol** was found, this section presents available experimental data. These values serve as a benchmark for future theoretical calculations.

Molecular Structure

The fundamental structure of **2-Anilinoethanol** is well-established.^[9] A table of expected bond lengths and angles for key structural features, based on typical values for similar aniline and ethanol derivatives, would be generated from a DFT optimization.

Vibrational Spectroscopy (FT-IR)

Experimental FT-IR data for **2-Anilinoethanol** is available.^[10] The main vibrational modes are assigned below. A computational frequency analysis would provide theoretical values for comparison.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Description
O-H Stretch	3400 - 3300	Strong, broad band from the alcohol group
N-H Stretch	3400 - 3350	Medium intensity band from the secondary amine
Aromatic C-H Stretch	3100 - 3000	Multiple weak to medium bands
Aliphatic C-H Stretch	3000 - 2850	Medium to strong bands
C=C Aromatic Stretch	1600 - 1450	Multiple bands of varying intensity
C-N Stretch	1350 - 1250	Medium intensity band
C-O Stretch	1260 - 1000	Strong intensity band

NMR Spectroscopy

Experimental ¹H and ¹³C NMR data for **2-Anilinoethanol** in CDCl₃ are available.[\[10\]](#)[\[11\]](#)

Table 1: Experimental ¹H NMR Data for **2-Anilinoethanol** in CDCl₃

Proton	Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic (ortho, meta, para)	6.6 - 7.2	Multiplet	5H
-NH-	Variable	Broad Singlet	1H
-CH ₂ -N-	~3.3	Triplet	2H
-CH ₂ -O-	~3.8	Triplet	2H

| -OH | Variable | Broad Singlet | 1H |

Table 2: Experimental ^{13}C NMR Data for **2-Anilinoethanol** in CDCl_3

Carbon	Chemical Shift (δ , ppm)
C (ipso)	~148
C (para)	~129
C (ortho)	~117
C (meta)	~113
C (-CH ₂ -O-)	~61

| C (-CH₂-N-) | ~46 |

Electronic Properties (UV-Vis and HOMO-LUMO)

The experimental UV-Visible spectrum of **2-Anilinoethanol** shows absorption maxima that can be compared with TD-DFT calculations.^[12] While specific calculated HOMO-LUMO values are unavailable for **2-Anilinoethanol**, studies on similar aniline derivatives can provide an estimate. For instance, the HOMO-LUMO gap for aniline is significant, and substitution is known to modulate this gap.^[13]

Table 3: Electronic Properties of **2-Anilinoethanol**

Parameter	Experimental/Estimated Value	Source/Method
UV-Vis λ_{max}	~245 nm, ~290 nm	Experimental (NIST)^[12]
HOMO Energy	Estimated: -5.0 to -5.5 eV	Based on similar anilines
LUMO Energy	Estimated: -0.5 to 0.0 eV	Based on similar anilines

| HOMO-LUMO Gap (ΔE) | Estimated: 4.5 to 5.5 eV | Calculated from estimated HOMO/LUMO |

Experimental Protocols

Synthesis of 2-Anilinoethanol

A common laboratory synthesis involves the reaction of aniline with 2-chloroethanol or ethylene oxide.^{[1][14]} A procedure adapted from the literature is as follows:

Protocol: Synthesis from Aniline and 2-Chloroethanol

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equivalent) and 2-chloroethanol (1.1 equivalents).
- **Addition of Base:** Add a slight excess of a base such as sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3) to act as a scavenger for the HCl byproduct.
- **Solvent:** The reaction can often be run neat or with a high-boiling point solvent like N,N-dimethylformamide (DMF).
- **Heating:** Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.^[15]

Spectroscopic Characterization

Protocol: FT-IR Spectroscopy

- **Sample Preparation:** A small drop of neat liquid **2-Anilinoethanol** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} .

- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of purified **2-Anilinoethanol** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for each nucleus are used.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phasing and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Conclusion

Quantum chemical calculations provide an invaluable theoretical lens through which to view the structural and electronic properties of **2-Anilinoethanol**. This guide has outlined the standard computational protocols using DFT and TD-DFT that would be necessary to generate a complete theoretical profile of the molecule. The provided experimental data for its synthesis and spectroscopic characterization serve as essential benchmarks for validating these future computational results. A thorough computational study following these methodologies would yield precise data on bond lengths, vibrational modes, frontier orbital energies, and spectroscopic parameters, thereby providing deep insights for its application in medicinal chemistry and materials science.

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